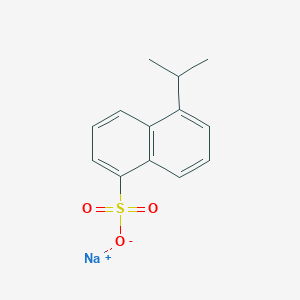

Sodium isopropylnaphthalenesulphonate

Description

Properties

CAS No. |

143482-71-7 |

|---|---|

Molecular Formula |

C13H13NaO3S |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

sodium;5-propan-2-ylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C13H14O3S.Na/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1 |

InChI Key |

AZXQLMRILCCVDW-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sodium isopropylnaphthalenesulphonate can be synthesized through the sulfonation of isopropylnaphthalene with sulfuric acid. The reaction typically involves heating isopropylnaphthalene with concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. Industrial production methods often involve continuous processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Sodium isopropylnaphthalenesulphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding naphthalene derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. .

Scientific Research Applications

Sodium isopropylnaphthalenesulphonate has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and hydrotrope in various chemical formulations, enhancing the solubility and stability of other compounds.

Biology: It is employed in biological research for its ability to modify the properties of biological membranes and proteins.

Industry: It is used in detergents, cleaning agents, and other industrial formulations for its ability to reduce surface tension and improve wetting properties

Mechanism of Action

The mechanism of action of sodium isopropylnaphthalenesulphonate involves its interaction with molecular targets such as biological membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This interaction can modify the properties of membranes and proteins, leading to changes in their function and activity .

Comparison with Similar Compounds

Chemical Structure and Properties

The table below compares sodium isopropylnaphthalenesulphonate with structurally related sulfonates and phosphonates:

*Note: Sodium isopropylnaphthalenesulphonate is inferred from structural analogs in regulatory lists .

Functional Differences

- Surfactant Efficiency : Sodium isopropylnaphthalenesulphonate’s isopropyl group likely improves micelle formation compared to Sodium Naphthalene Sulphonate, which lacks alkyl branching .

- Polarity : Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s dual sulfonate groups and hydroxyl moiety increase water solubility, making it suitable for specialized R&D applications .

- Reactivity : Sodium 2-methylprop-2-ene-1-sulphonate’s allyl group enables copolymerization in polymers, a feature absent in naphthalene-based sulfonates .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing and purifying sodium isopropylnaphthalenesulphonate?

- Methodological Answer : Synthesis typically involves sulfonation of isopropylnaphthalene followed by neutralization with sodium hydroxide. Key steps include:

- Sulfonation : Reacting isopropylnaphthalene with concentrated sulfuric acid under controlled temperature (40–60°C) to avoid over-sulfonation. Monitor reaction progress via thin-layer chromatography (TLC) .

- Neutralization : Adding NaOH to the sulfonated product to precipitate sodium isopropylnaphthalenesulphonate. Purify via recrystallization in ethanol-water mixtures, ensuring pH stability to prevent hydrolysis .

- Characterization : Confirm structure using FTIR (sulfonate group absorption at 1180–1200 cm⁻¹) and NMR (aromatic proton signals at δ 7.0–8.5 ppm) .

Q. Which analytical techniques are most reliable for quantifying sodium isopropylnaphthalenesulphonate in heterogeneous mixtures?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% phosphoric acid (70:30 v/v). Validate with spiked recovery tests (95–105% recovery range) .

- Ion Chromatography : Effective for detecting sulfonate anions in aqueous samples. Calibrate with certified reference materials to avoid matrix interference .

- Titrimetry : For bulk quantification, employ two-phase titration using methylene blue as an indicator. Ensure pH adjustment to 8–9 for accurate endpoint detection .

Q. How do researchers establish the critical micelle concentration (CMC) of sodium isopropylnaphthalenesulphonate?

- Methodological Answer :

- Surface Tension Method : Measure surface tension vs. concentration using a Du Noüy ring tensiometer. Plot inflection point to determine CMC. Control temperature (±0.1°C) to minimize variability .

- Fluorescence Spectroscopy : Use pyrene as a probe; monitor I₁/I₃ ratio shifts in emission spectra. Correlate abrupt changes in polarity with CMC .

- Validation : Cross-check results with conductivity measurements, observing discontinuities in specific conductance plots .

Advanced Research Questions

Q. How can contradictions in solubility data for sodium isopropylnaphthalenesulphonate across studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis Framework : Aggregate data from peer-reviewed studies (minimum 10 sources) and categorize by solvent type, temperature, and purity (>98%). Use statistical tools (e.g., ANOVA) to identify outliers and confounding variables (e.g., impurities in commercial samples) .

- Controlled Replication : Reproduce solubility tests under standardized conditions (e.g., USP guidelines for reagent testing). Document solvent batch purity and equilibration time (24–48 hrs) to ensure reproducibility .

- Machine Learning Models : Train algorithms on existing solubility datasets to predict discrepancies caused by unaccounted variables (e.g., ionic strength) .

Q. What advanced methodologies are used to investigate the environmental degradation pathways of sodium isopropylnaphthalenesulphonate?

- Methodological Answer :

- Photocatalytic Degradation : Simulate UV-light exposure using TiO₂ nanoparticles. Monitor degradation via LC-MS to identify intermediates (e.g., naphthalene derivatives). Quantify mineralization rates via TOC analysis .

- Microbial Biodegradation : Isolate soil microbes from contaminated sites. Conduct batch experiments with GC-MS to track metabolite formation (e.g., sulfonic acid derivatives). Use ¹⁴C-labeled compounds to assess CO₂ evolution .

- Computational Modeling : Apply density functional theory (DFT) to predict bond cleavage energies and degradation pathways. Validate with experimental kinetic data .

Q. How should researchers design experiments to resolve conflicting data on the compound’s toxicity in aquatic ecosystems?

- Methodological Answer :

- Standardized Ecotoxicity Assays : Follow OECD Test No. 202 (Daphnia magna acute toxicity) and Test No. 201 (algae growth inhibition). Control variables: pH (7.0 ± 0.2), dissolved oxygen (>6 mg/L), and temperature (20°C) .

- Multi-Trophic Testing : Evaluate effects across food chains (e.g., algae → Daphnia → fish). Use LC-MS/MS to measure bioaccumulation factors in tissues .

- Data Harmonization : Apply the REACH framework to reconcile discrepancies, ensuring compliance with ISO 17025 for lab accreditation .

Methodological Considerations for Data Integrity

- Ethical and Reproducibility Standards :

- Literature Review Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.